(R)-2-(piperazin-2-yl)ethanol dihydrochloride
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Overview
Description
®-2-(piperazin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(piperazin-2-yl)ethanol dihydrochloride typically involves the reaction of ®-2-(piperazin-2-yl)ethanol with hydrochloric acid. The reaction conditions may include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to moderate heating.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(piperazin-2-yl)ethanol dihydrochloride may involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(piperazin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the piperazine ring.
Substitution: Nucleophilic substitution reactions on the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
®-2-(piperazin-2-yl)ethanol dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems.
Medicine
Piperazine derivatives, including ®-2-(piperazin-2-yl)ethanol dihydrochloride, are often explored for their potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(piperazin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(piperazin-2-yl)ethanol dihydrochloride: The enantiomer of the compound.
N-methylpiperazine: A structurally similar compound with different functional groups.
Piperazine: The parent compound of the piperazine derivatives.
Uniqueness
®-2-(piperazin-2-yl)ethanol dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanol group, which can influence its reactivity and biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFHLVUORJMPAB-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.